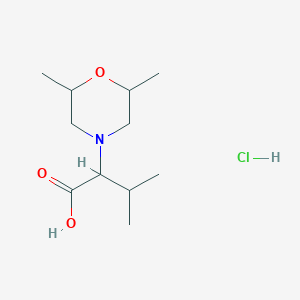
3-Fluoro-4-(2-fluorophenyl)benzaldehyde
Vue d'ensemble
Description
“3-Fluoro-4-(2-fluorophenyl)benzaldehyde” is a fluorinated benzaldehyde. Fluorobenzaldehyde is a group of three constitutional isomers of fluorinated benzaldehyde . The isomers differ in the location of the fluorine, but they have the same chemical formulas .
Synthesis Analysis
The 4-fluorobenzaldehyde isomer can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . Another compound, 4-(3-fluoro-benzyloxy)-benzaldehyde, is synthesized by the reaction of 4-Hydroxybenzaldehyde with 3-fluorobenzyl bromide .Molecular Structure Analysis
The molecular structure of fluorobenzaldehyde isomers consists of a benzene ring with a fluorine atom and an aldehyde group attached at different positions .Chemical Reactions Analysis
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorobenzaldehyde isomers include a melting point of -44.5°C to -10°C, a boiling point of 173°C to 181°C, a flash point of 55°C to 56°C, and a density of 1.174 g/cm³ to 1.175 g/cm³ .Applications De Recherche Scientifique
Crystal Structure Analysis
Research involving compounds structurally related to 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, such as 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, has focused on crystal structure analysis. These studies examine the planarity and parallelism of benzaldehyde fragments in the crystal structure, providing insights into molecular interactions and stability (Clegg et al., 1999).
Enzymatic Baeyer–Villiger Oxidation
The enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, a reaction catalyzed by flavoprotein enzymes like 4-hydroxyacetophenone monooxygenase (HAPMO), is a significant application. This process transforms fluorobenzaldehydes into corresponding fluorophenyl formates, which are precursors to various fluorophenols, highlighting the role of these compounds in synthesizing fluorinated organic molecules (Moonen et al., 2005).
Organic Synthesis and Catalysis
3-Fluoro-4-(2-fluorophenyl)benzaldehyde and its analogs are utilized in organic synthesis, such as in the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes. These compounds serve as transient directing groups, facilitating specific chemical transformations (Chen & Sorensen, 2018).
Anticancer Research
Fluorinated benzaldehydes, which are structurally similar to 3-Fluoro-4-(2-fluorophenyl)benzaldehyde, have been used in the synthesis of anticancer compounds. For instance, they have been employed in the Wittig synthesis of fluoro-substituted stilbenes, demonstrating potential in developing novel anticancer agents (Lawrence et al., 2003).
Photophysical and Photochemical Applications
These compounds also find applications in photophysical studies. For example, the synthesis and study of fluorophore derivatives involve fluorinated benzaldehydes, exploring their spectral behavior and applications in organic photoemitting diodes (Pannipara et al., 2015).
Polymer Science
In polymer science, fluorinated benzaldehydes are utilized in the synthesis of novel polymers. For instance, they are involved in the synthesis and copolymerization of fluorinated cyanoacrylates, influencing the properties of the resulting copolymers (Krause et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-4-(2-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-4-2-1-3-10(12)11-6-5-9(8-16)7-13(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQCVUKNTUVVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(2-fluorophenyl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzyl 4-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)-amino]piperidine-1-carboxylate](/img/structure/B1440289.png)




